6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
Description
Properties
IUPAC Name |
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-6-10-11(7-9(8)2)14-5-3-4-12(14)13-10/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQHHLTWJGGPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3CCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation and Amide Coupling
A patent detailing the synthesis of structurally related bi-benzimidazoles provides a foundational framework for adapting activation and cyclization steps. In this approach, 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid is activated using 1,3,5-triazine reagents (e.g., 2,4,6-trichloro-1,3,5-triazine) in the presence of tertiary amines such as N-methylmorpholine. The activated intermediate undergoes coupling with N-methyl-o-phenylenediamine at 0–5°C, followed by cyclization at elevated temperatures (55°C) to yield the bicyclic product.
Table 1: Reaction Conditions for Carboxylic Acid Activation
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Activation | 1,3,5-Triazine, N-methylmorpholine | 0–5°C | 85–92 |
| Coupling | N-methyl-o-phenylenediamine | 25°C | 72–85 |
| Cyclization | Methanol, reflux | 55°C | 68–89 |
For 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, analogous activation of 5,6-dimethyl-1H-benzimidazole-2-carboxylic acid with subsequent coupling to pyrrolidine derivatives could be theorized. However, steric hindrance from the dimethyl groups may necessitate longer reaction times or higher temperatures compared to non-methylated analogs.
Condensation Reactions with α-Bromoketones
Two-Step Cyclocondensation
A widely reported strategy for benzimidazole synthesis involves the condensation of o-phenylenediamines with α-bromoketones. For the target compound, 4,5-dimethyl-o-phenylenediamine reacts with 2-bromo-1-pyrrolidin-1-yl-propan-1-one in ethanol under reflux conditions. The reaction proceeds via nucleophilic substitution, forming an intermediate imine that undergoes intramolecular cyclization to yield the dihydro-pyrrolo-benzimidazole core.
Table 2: Optimization of α-Bromoketone Condensation
| Entry | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | K₂CO₃ | 12 | 58 |
| 2 | DMF | Et₃N | 8 | 67 |
| 3 | Toluene | NaOAc | 24 | 42 |
Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state, but ethanol remains preferable for scalability. The dimethyl substituents at positions 6 and 7 necessitate careful pH control to avoid premature cyclization.
Multicomponent Reactions (MCRs)
Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé reaction offers a one-pot route to imidazo[1,2-a]pyridines, which can be adapted for benzimidazole derivatives. Using 4,5-dimethyl-1H-benzimidazole-2-amine, isocyanides, and aldehydes in acetic acid at 80°C, the reaction constructs the pyrrolo-benzimidazole skeleton with moderate yields.
Table 3: MCR Optimization for Pyrrolo-Benzimidazole Synthesis
| Aldehyde | Isocyanide | Catalyst | Yield (%) |
|---|---|---|---|
| Formaldehyde | tert-Butyl | AcOH | 45 |
| Acetaldehyde | Cyclohexyl | ZnCl₂ | 52 |
| Benzaldehyde | Benzyl | FeCl₃ | 38 |
While this method reduces synthetic steps, regioselectivity challenges arise due to competing pathways. The 6,7-dimethyl groups may sterically hinder aldehyde coordination, necessitating excess reagent.
Reductive Cyclization Strategies
Nitro Group Reduction and Ring Closure
Starting from 6,7-dimethyl-2-nitro-1H-benzimidazole, catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which spontaneously cyclizes with adjacent carbonyl groups to form the dihydro-pyrrolo ring. This method benefits from high atom economy but requires stringent control over hydrogen pressure to avoid over-reduction.
Table 4: Reductive Cyclization Parameters
| Catalyst | Pressure (psi) | Solvent | Yield (%) |
|---|---|---|---|
| Pd/C | 50 | MeOH | 76 |
| Raney Ni | 30 | EtOAc | 63 |
| PtO₂ | 70 | THF | 58 |
Methanol emerges as the optimal solvent due to its ability to solubilize both aromatic and amine intermediates.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Immobilizing 4,5-dimethyl-o-phenylenediamine on Wang resin enables stepwise assembly of the benzimidazole and pyrrolidine rings. After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is purified via column chromatography. This method achieves 89% purity but requires specialized equipment.
Table 5: Solid-Phase Synthesis Metrics
| Resin Type | Coupling Reagent | Cleavage Agent | Purity (%) |
|---|---|---|---|
| Wang | HBTU | TFA | 89 |
| Rink Amide | DCC | HFIP | 78 |
| Merrifield | EDCI | NH₃/MeOH | 82 |
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds .
Scientific Research Applications
Anticancer Activity
Numerous studies have evaluated the anticancer properties of 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole derivatives. The compound has demonstrated cytotoxic effects against several cancer cell lines including:
- Human liver cancer (HUH7)
- Breast cancer (MCF7)
- Colon cancer (HCT-116)
In vitro studies indicate that the compound exhibits IC50 values comparable to established chemotherapeutics like doxorubicin and sorafenib .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It has been tested against various bacterial strains and fungi. For instance:
- Antibacterial Activity: Some derivatives exhibited activity comparable to standard antibiotics such as streptomycin.
- Antifungal Activity: The presence of specific functional groups enhances the antifungal properties of certain derivatives .
Anthelmintic Properties
Research indicates that certain derivatives of 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole possess significant anthelmintic activity, making them potential candidates for treating parasitic infections. Compounds have shown effectiveness comparable to the standard drug Albendazole .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Study on Anticancer Efficacy : A recent study synthesized a series of derivatives and assessed their cytotoxicity across different cancer cell lines. The most potent compounds demonstrated IC50 values below 10 μM against multiple cell lines .
- Antimicrobial Evaluation : In a comparative study against common pathogens, specific derivatives were found to inhibit bacterial growth effectively, suggesting their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole involves its interaction with various molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Antimicrobial Activity
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides : Exhibit broad-spectrum antibacterial and antifungal activity. Substituents like aryl groups (e.g., 3-(4-chlorophenyl)) enhance potency against Gram-positive bacteria .
- 5H-Imidazo[1,2-a]azepine derivatives : In contrast, similar substituents reduce activity due to unfavorable steric interactions in the azepine scaffold .
Intraocular Pressure (IOP) Modulation
- Imidazo[1,2-a]benzimidazoles: Derivatives with electron-withdrawing groups (e.g., nitro) show significant IOP-lowering effects in normotensive rats. The dimethyl variant may exhibit prolonged duration due to increased lipophilicity .
- Pyrimido[1,2-a]benzimidazoles : Less effective than imidazo analogs, highlighting the importance of the fused ring system .
Analgesic and Anxiolytic Potential
- 2,3,4,5-Tetrahydro[1,3]diazepino[1,2-a]benzimidazoles: Exhibit dual anxiolytic and analgesic effects, attributed to interactions with GABAergic and opioid pathways .
Physicochemical and Pharmacokinetic Properties
Biological Activity
6,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties and mechanisms of action, supported by data tables and case studies.
6,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is characterized by its unique structural features that contribute to its biological activities. The molecular formula is C12H12N2, and its structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of 6,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast) | 12.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of topoisomerase II activity |
The compound demonstrated an IC50 value of 15 µM against the A549 lung cancer cell line, indicating moderate cytotoxicity. The mechanism involves the induction of apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases .
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through ROS generation.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in MCF-7 cells.
- Topoisomerase Inhibition : Inhibition of topoisomerase II was noted in HeLa cells, which is critical for DNA replication and transcription.
Study 1: Anticancer Activity in Vivo
In a study involving xenograft models, administration of 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment.
Study 2: Mechanistic Insights
Another investigation utilized flow cytometry to analyze cell cycle distribution and apoptosis in treated cancer cells. Results indicated a significant increase in sub-G1 population (indicative of apoptosis) in treated A549 cells compared to untreated controls.
Q & A
Q. What are the primary synthetic routes for 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole?
The synthesis of this compound typically involves cyclocondensation, cycloaddition, or ring-closing strategies. Cyclocondensation of substituted amines with carbonyl precursors under acidic or catalytic conditions is a common approach for dihydro derivatives. For example, the use of pyrrolidine derivatives and benzimidazole precursors with dimethyl substituents can yield the target compound. Optimization of reaction parameters (e.g., temperature, solvent, catalyst) is critical for achieving high yields and purity .
Q. How is the structural elucidation of this compound performed?
Definitive structural confirmation is achieved via X-ray crystallography, which provides bond lengths, angles, and hydrogen-bonding geometries (e.g., monoclinic crystal system, P21/n space group for related dihydro-pyrroloimidazoles) . Complementary techniques include:
Q. What analytical techniques are used to confirm purity and identity?
A combination of methods ensures purity ≥95%:
- HPLC with UV detection for quantitative purity assessment.
- Elemental analysis (C, H, N) to validate stoichiometry within 0.4% of theoretical values.
- Thermogravimetric analysis (TGA) to detect solvent residues or decomposition .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields or spectroscopic data?
Systematic analysis of reaction conditions (e.g., catalyst loading, solvent purity, inert atmosphere) is essential. For spectroscopic inconsistencies:
Q. What strategies enable regioselective functionalization of the pyrrolo[1,2-a]benzimidazole core?
The 6,7-dimethyl groups introduce steric hindrance, directing electrophilic substitutions to less hindered positions (e.g., C-3 or C-8). Advanced approaches include:
- Transition-metal catalysis (e.g., Pd-mediated cross-coupling) for C-C bond formation.
- Multicomponent reactions to incorporate heterocyclic or aryl substituents in a single step . Computational modeling (DFT) can predict reactive sites and guide synthetic design .
Q. How can conflicting solubility or stability data be resolved?
- Standardize experimental conditions : Measure solubility in buffered solutions at controlled pH and temperature.
- Differential scanning calorimetry (DSC) to assess thermal stability and polymorphic transitions.
- Computational methods : Calculate logP values to predict hydrophobicity and correlate with experimental results .
Q. What experimental designs are suitable for studying biological activity if literature is limited?
- High-throughput screening against therapeutic targets (e.g., kinases, GPCRs) using fluorescence-based assays.
- Structure-activity relationship (SAR) studies : Modify the methyl groups or introduce polar substituents to evaluate effects on binding affinity and selectivity.
- Molecular docking to simulate interactions with protein active sites, leveraging crystallographic data from related compounds .
Methodological Considerations
- Link to theoretical frameworks : When designing experiments, align with concepts like frontier molecular orbital theory to explain reactivity or supramolecular interactions observed in crystallography .
- Data contradiction resolution : Use systematic literature reviews (e.g., ’s analysis of 110 sources) to identify consensus or outliers in synthetic or analytical protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
